1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
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Overview
Description
1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a chlorinated methylphenyl group and a pyridazinone moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3-chloro-2-methylphenyl isocyanate with a suitable amine to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiourea: Similar structure with a thiourea group instead of a urea group.
1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
Structural Features: The presence of both a chlorinated methylphenyl group and a pyridazinone moiety.
Chemical Properties: Unique reactivity due to the combination of functional groups.
Biological Activity: Potentially distinct biological effects compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-12(16)5-2-6-13(11)19-15(22)17-8-4-10-20-14(21)7-3-9-18-20/h2-3,5-7,9H,4,8,10H2,1H3,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJNQIRSOWESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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